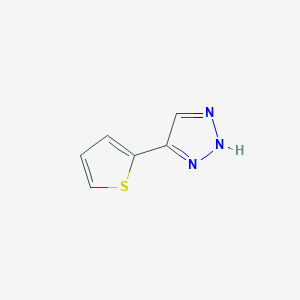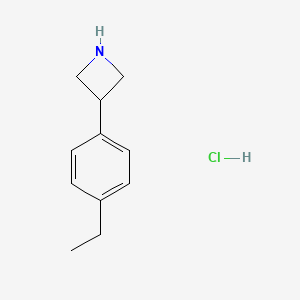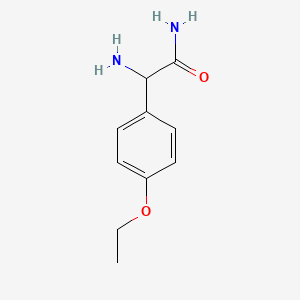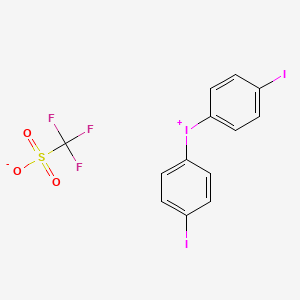
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is a hypervalent iodine compound widely used in organic synthesis. It is known for its ability to act as an oxidizing agent and participate in various organic reactions. This compound is particularly valued for its stability and reactivity, making it a useful reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate can be synthesized through the reaction of 4-iodophenyl iodide with trifluoromethanesulfonic acid in the presence of an oxidizing agent. The reaction typically takes place under mild conditions, often at room temperature, and yields a white to off-white crystalline powder .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: It acts as an oxidizing agent in the oxidation of alcohols, aldehydes, and ketones.
Substitution: It participates in electrophilic aromatic substitution reactions, where it can introduce iodine atoms into aromatic rings.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds[][2].
Common Reagents and Conditions
Common reagents used with this compound include bases like sodium hydroxide and solvents such as chloroform and methanol. The reactions often occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include iodinated aromatic compounds, oxidized organic molecules, and various coupling products depending on the specific reaction conditions and substrates used[3][3].
Scientific Research Applications
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate involves the transfer of iodine atoms or the generation of reactive iodine species. These reactive intermediates can then participate in various organic transformations, leading to the formation of desired products. The compound’s ability to act as an oxidizing agent is attributed to the hypervalent iodine center, which can undergo redox cycling .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)iodonium Trifluoromethanesulfonate
- Bis(4-methylphenyl)iodonium Trifluoromethanesulfonate
- Bis(4-tert-butylphenyl)iodonium Trifluoromethanesulfonate
Uniqueness
Bis(4-iodophenyl)iodonium Trifluoromethanesulfonate is unique due to its high reactivity and stability, which makes it an excellent reagent for various organic transformations. Its ability to introduce iodine atoms into aromatic rings and participate in oxidation reactions sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H8F3I3O3S |
|---|---|
Molecular Weight |
681.98 g/mol |
IUPAC Name |
bis(4-iodophenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8I3.CHF3O3S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
InChI Key |
NCIWKSSBZBTLBB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


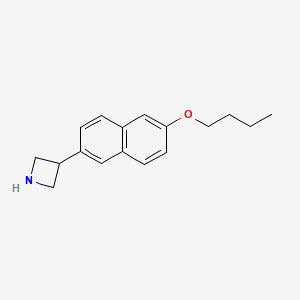

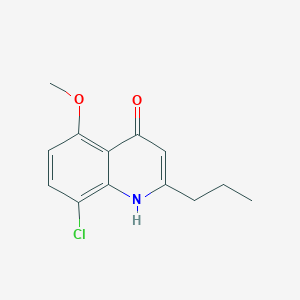
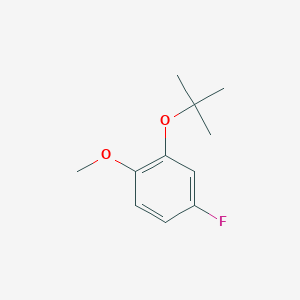
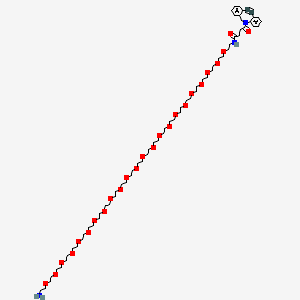
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)

![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
